ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that features a benzofuran and chromen structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through iodine-induced cyclization of appropriate precursors.
Formation of Chromen Core: The chromen core can be synthesized through the reaction of salicylaldehyde with substituted aromatic amines in the presence of a solvent.
Coupling of Benzofuran and Chromen Cores: The benzofuran and chromen cores are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds share the benzofuran core and exhibit similar biological activities.
Chromen Derivatives: These compounds share the chromen core and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its combined benzofuran and chromen structures, which may confer unique biological activities and therapeutic potential.
Biological Activity
Ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to a chromenone structure, which is known for diverse biological activities. The synthesis typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a prominent method for forming carbon-carbon bonds in its preparation.
Chemical Composition
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C28H22O7 |
CAS Number | 898430-07-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzofuran component has been shown to inhibit bacterial DNA gyrase, which is crucial for bacterial replication, indicating potential antimicrobial properties .
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, such as K562 and HL60 leukemia cells, with IC50 values as low as 0.1 μM . The presence of specific functional groups in the benzofuran structure enhances these effects.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory potential. It may act by inhibiting cyclooxygenase enzymes (COX), which play a significant role in inflammation pathways. Molecular docking studies suggest favorable interactions with COX enzymes, enhancing its therapeutic profile against inflammatory diseases .
Case Studies and Research Findings
-
Anticancer Studies : In vitro tests on benzofuran analogues showed enhanced antitumor activity when specific substituents were introduced. Compounds with hydroxyl or nitro groups demonstrated increased binding interactions with DNA targets, leading to improved cytotoxicity against cancer cells .
Compound IC50 (μM) Cell Line Benzofuran Derivative A 5 K562 Benzofuran Derivative B 0.1 HL60 - Anti-inflammatory Activity : A study on derivatives similar to ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-pheny]-2H-chromen} indicated significant reduction in edema in animal models when tested against carrageenan-induced inflammation .
- Molecular Docking Studies : Docking simulations have revealed that the compound effectively binds to the active sites of various proteins involved in cancer and inflammation pathways, suggesting a multi-target approach in its mechanism of action .
Properties
Molecular Formula |
C29H24O7 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxypropanoate |
InChI |
InChI=1S/C29H24O7/c1-4-33-29(31)17(2)34-25-15-21-22(24-13-19-11-8-12-23(32-3)28(19)36-24)16-27(30)35-26(21)14-20(25)18-9-6-5-7-10-18/h5-17H,4H2,1-3H3 |
InChI Key |
QVXHLEFCTUERCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.